Product packaging for 2,2,2-Trifluoroethyl-2-fluoroacrylate(Cat. No.:CAS No. 74359-10-7)

2,2,2-Trifluoroethyl-2-fluoroacrylate

Cat. No.: B2897563
CAS No.: 74359-10-7
M. Wt: 172.079
InChI Key: COXVPPNYSBFWNG-UHFFFAOYSA-N
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Description

Significance of Fluorinated Monomers in Contemporary Materials Science

Fluorinated monomers are the essential building blocks for fluoropolymers, a category of high-performance plastics renowned for their exceptional properties. The distinctive characteristics of fluoropolymers arise from the unique nature of the carbon-fluorine (C-F) bond. This bond is one of the strongest covalent bonds in organic chemistry, lending fluoropolymers remarkable thermal stability and resistance to chemical attack. badico-trading.comrsc.org

The high electronegativity of fluorine atoms also leads to low surface energy, which translates to properties like hydrophobicity (water repellency) and oleophobicity (oil repellency). badico-trading.com This "non-stick" quality is a hallmark of many fluoropolymers. Furthermore, these materials often exhibit excellent electrical insulation properties and a low coefficient of friction. badico-trading.compeflon.com

These attributes make fluoropolymers critical in a wide array of industries. They are utilized in demanding environments where other materials would fail, such as in aerospace for seals and coatings, in the chemical industry for corrosion-resistant linings, and in electronics for high-performance wire insulation. badico-trading.comfluoropolymerpartnership.com The ongoing development of new fluorinated monomers is crucial for creating next-generation materials with tailored properties for even more advanced applications, including biomedical devices and high-performance textiles. fluoropolymerpartnership.com

Overview of Alpha-Fluoroacrylate Derivatives in Polymer Synthesis

Within the large family of fluorinated monomers, alpha-fluoroacrylate derivatives represent a significant and versatile subgroup. These compounds are characterized by the presence of a fluorine atom attached to the alpha-carbon of the acrylate (B77674) group. This specific structural feature has a profound impact on the polymerization behavior of the monomer and the ultimate properties of the resulting polymer.

The synthesis of α-fluoroacrylic acid derivatives has been a subject of considerable research. researchgate.net The polymerization of these monomers, typically carried out via free-radical polymerization, allows for the creation of polymers with a unique combination of properties. youtube.com The presence of the alpha-fluorine atom can influence the reactivity of the monomer and the stereochemistry of the resulting polymer chain.

Polymers derived from alpha-fluoroacrylates often exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts. They are being explored for a variety of specialized applications, including as components in high-performance coatings, optical materials due to their potentially low refractive indices, and in the development of advanced lithographic materials.

Current Research Landscape and Academic Focus on 2,2,2-Trifluoroethyl-2-fluoroacrylate

This compound (FATRIFE) has emerged as a monomer of particular interest in the academic community for the development of advanced fluorinated polymers. Research has focused on understanding and controlling its polymerization to synthesize well-defined polymers with tailored properties.

A significant area of investigation has been the application of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to FATRIFE. peflon.comtstar.com RAFT is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. Studies have explored both thermal and photo-initiated RAFT polymerization of FATRIFE. peflon.com In photo-RAFT polymerization, for instance, controlled polymerization has been achieved at room temperature without the need for exogenous radical sources, yielding polymers with low dispersity (Đ < 1.10). peflon.com

The ability to create well-defined block copolymers is another key focus. For example, poly(FATRIFE) synthesized via RAFT has been successfully chain-extended with other fluorinated monomers like 1,1,1,3,3,3-hexafluoropropan-2-yl 2-fluoroacrylate and tert-butyl-2-trifluoromethacrylate. peflon.com This opens up possibilities for creating novel materials with complex architectures and functionalities.

Furthermore, the copolymerization of FATRIFE with other functional monomers is being explored to tune the properties of the resulting materials. For instance, copolymerization with 2-(trifluoromethyl)acrylic acid (MAF) has been shown to produce poly(fluoroacrylate)s with tunable surface wettability and improved adhesion, which are promising for functional coatings. fluoropolymerpartnership.com The reactivity ratios for the FATRIFE/MAF pair have been determined, providing valuable insights into the copolymerization behavior. fluoropolymerpartnership.com

The thermal properties of polymers and copolymers containing FATRIFE are also a critical aspect of the research. The glass transition temperature (Tg) and thermal stability of these materials are carefully characterized to assess their suitability for various applications. For example, in copolymers of FATRIFE and MAF, the Tg was found to increase with higher MAF content, while thermal stability increased with a higher proportion of FATRIFE. fluoropolymerpartnership.com

Interactive Data Table: Polymerization of this compound (FATRIFE)

Polymerization MethodInitiator/ConditionsMolar Mass (kg mol⁻¹)Dispersity (Đ)Key Findings
Thermal RAFTVarious Chain Transfer AgentsUp to 37.8< 1.10Good control over polymerization was achieved.
Photo RAFTWhite LED lampsUp to 25.3< 1.10Controlled polymerization at room temperature without external radical sources.
Radical Copolymerizationtert-butyl peroxypivalate--Synthesis of copolymers with tunable wettability and adhesion.

Interactive Data Table: Properties of Poly(FATRIFE-co-MAF) Copolymers

MAF Content in CopolymerGlass Transition Temperature (Tg)Thermal Stability (Td10%)Water Contact Angle
LowLowerUp to 348 °C (for 93 mol% FATRIFE)107° (for PFATRIFE homopolymer)
HighHigherLower81° (for copolymer with 42 mol% MAF)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4F4O2 B2897563 2,2,2-Trifluoroethyl-2-fluoroacrylate CAS No. 74359-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoroethyl 2-fluoroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F4O2/c1-3(6)4(10)11-2-5(7,8)9/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXVPPNYSBFWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)OCC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95243-61-1
Details Compound: 2-Propenoic acid, 2-fluoro-, 2,2,2-trifluoroethyl ester, homopolymer
Record name 2-Propenoic acid, 2-fluoro-, 2,2,2-trifluoroethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95243-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

172.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2,2 Trifluoroethyl 2 Fluoroacrylate Monomer

Conventional Esterification Routes for Fluoroacrylate Synthesis

Conventional esterification represents a direct approach to the synthesis of 2,2,2-Trifluoroethyl-2-fluoroacrylate. This method typically involves the reaction of 2-fluoroacrylic acid with 2,2,2-trifluoroethanol (B45653) in the presence of an acid catalyst. However, the esterification of fluorine-containing alcohols like 2,2,2-trifluoroethanol can be challenging due to the high electronegativity of the fluorine atoms, which reduces the nucleophilicity of the alcohol's oxygen atom. google.com Consequently, forcing conditions such as high temperatures and strong acid catalysts like sulfuric acid, polyphosphoric acid, or p-toluenesulfonic acid are often required to drive the reaction to completion. google.com

These rigorous conditions can, however, lead to undesirable side reactions, including polymerization of the acrylate (B77674) monomer and decomposition of the starting materials. To mitigate these issues, polymerization inhibitors are commonly added to the reaction mixture.

An alternative esterification approach is transesterification, where a more common alkyl 2-fluoroacrylate, such as methyl 2-fluoroacrylate, is reacted with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. This method can sometimes offer milder reaction conditions compared to direct esterification. The equilibrium of the transesterification reaction is typically shifted towards the desired product by removing the lower-boiling alcohol byproduct.

Esterification Method Reactants Catalyst Key Challenges
Direct Esterification2-Fluoroacrylic acid, 2,2,2-TrifluoroethanolStrong acids (e.g., H₂SO₄, polyphosphoric acid)Harsh reaction conditions, potential for side reactions (polymerization, decomposition)
TransesterificationMethyl 2-fluoroacrylate, 2,2,2-TrifluoroethanolAcid or base catalystsReversibility of the reaction, need to remove alcohol byproduct

Bromination-Dehydrobromination Approaches for 2-Fluoroacrylic Esters

A significant and effective method for the synthesis of 2-fluoroacrylic esters, including this compound, involves a two-step bromination and dehydrobromination sequence starting from the corresponding 2-fluoropropionic ester. google.com This approach circumvents some of the difficulties associated with the direct handling of 2-fluoroacrylic acid.

The general pathway involves the bromination of 2,2,2-trifluoroethyl 2-fluoropropionate at the α-position to yield 2,2,2-trifluoroethyl 2-bromo-2-fluoropropionate, followed by the elimination of hydrogen bromide (HBr) to introduce the double bond, thus forming the desired acrylate. google.com

Role of Nitrogen-Bromine Bond-Containing Brominating Agents

For the initial bromination step, brominating agents containing a nitrogen-bromine (N-Br) bond are particularly effective. N-bromosuccinimide (NBS) is a commonly used reagent for this purpose due to its ease of handling as a solid and its ability to provide a low, constant concentration of bromine in the reaction mixture, which helps to control the reaction and minimize side products. google.commasterorganicchemistry.com The use of NBS is characteristic of radical bromination reactions, especially at the allylic or benzylic position, but it is also effective for the α-bromination of carbonyl compounds under appropriate conditions. wikipedia.orgorganic-chemistry.org

Other N-Br containing reagents can also be employed, but NBS remains a preferred choice for its efficiency and selectivity in this synthetic sequence. google.com

Application of Radical Initiators in Bromination Reactions

The bromination of the α-carbon of the 2-fluoropropionic ester is facilitated by the presence of a radical initiator. google.com These initiators generate free radicals that propagate a chain reaction, leading to the selective substitution of a hydrogen atom with a bromine atom.

Commonly used radical initiators for this transformation include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and organic peroxides, like benzoyl peroxide (BPO). google.comlibretexts.org The choice of initiator and reaction conditions (e.g., temperature, solvent) can influence the efficiency and selectivity of the bromination reaction. The thermal decomposition of these initiators produces radicals that abstract a hydrogen atom from the α-carbon of the ester, creating a carbon-centered radical that then reacts with the brominating agent to form the α-bromo ester. youtube.com

Radical Initiator Typical Decomposition Temperature
2,2'-Azobisisobutyronitrile (AIBN)65-85 °C
Benzoyl Peroxide (BPO)80-100 °C

Dehydrobromination Reactions with Basic Compounds

The final step in this sequence is the dehydrobromination of the 2,2,2-trifluoroethyl 2-bromo-2-fluoropropionate intermediate to form the target monomer. This elimination reaction is typically achieved by treating the bromo-ester with a basic compound. google.com

A variety of bases can be used for this purpose, with the choice often depending on the desired reaction rate and conditions. Strong, non-nucleophilic bases are often preferred to favor the elimination reaction over substitution. An example of a highly effective base for this transformation is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.com Other bases, such as tertiary amines (e.g., triethylamine) or alkali metal carbonates in the presence of a phase transfer catalyst, can also be employed. google.com The reaction is typically carried out in an inert solvent, and the conditions are optimized to maximize the yield of the desired this compound.

Hydrofluorination Strategies for Alpha-Fluoroacrylate Precursors

An alternative synthetic strategy for α-fluoroacrylates involves the introduction of the fluorine atom at a later stage of the synthesis, often through the ring-opening of an epoxide precursor. This approach can be advantageous as it avoids the direct use of potentially hazardous and difficult-to-handle fluorinating agents in the early steps of the synthesis.

Epoxide Ring-Opening and Subsequent Fluorination Pathways

This methodology begins with the synthesis of a suitable epoxide precursor, such as 2,2,2-trifluoroethyl 2,3-epoxypropanoate. This epoxide can be prepared from the corresponding α,β-unsaturated ester, 2,2,2-trifluoroethyl acrylate, through epoxidation with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). orgsyn.org

Once the epoxide is formed, the next critical step is the regioselective ring-opening of the epoxide with a fluoride (B91410) source to introduce the fluorine atom at the α-position (C2). This reaction is typically carried out using a hydrofluorination agent. Reagents such as hydrogen fluoride (HF) or its complexes, for instance, HF-pyridine or triethylamine (B128534) trihydrofluoride (Et3N·3HF), can be used to open the epoxide ring. beilstein-journals.orgresearchgate.net The reaction yields a fluorohydrin intermediate, specifically 2,2,2-trifluoroethyl 2-fluoro-3-hydroxypropanoate.

Utilization of Specific Hydrofluorination Agents and Reaction Schemes

A plausible and effective route for the synthesis of 2-fluoroacrylate esters, including this compound, involves the preparation of 2-fluoroacrylic acid as a key intermediate, followed by esterification. The synthesis of 2-fluoroacrylic acid can be achieved through various methods, including the oxidation of 2-fluoroacrylaldehyde. googleapis.comgoogleapis.comgoogle.com

One method for producing 2-fluoroacrylates involves the reaction of an alkyl propiolate with a hydrofluorination agent in the presence of a catalyst. google.com While this has been described for methyl 2-fluoroacrylate, the principle can be extended to other esters. google.com Hydrofluorination agents are crucial in these syntheses. For instance, a complex of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) with hydrogen fluoride (DMPU-HF) has been used. google.com Another potent hydrofluorination reagent is KHSO₄-13HF. google.com

The general reaction scheme can be depicted in two main stages: the formation of the 2-fluoroacrylic acid intermediate and its subsequent esterification with 2,2,2-trifluoroethanol.

Stage 1: Synthesis of 2-Fluoroacrylic Acid

One pathway to 2-fluoroacrylic acid is through the oxidation of 2-fluoroacrylaldehyde. googleapis.com

Reaction Scheme for the Synthesis of 2-Fluoroacrylic Acid

A variety of oxidizing agents can be employed for this conversion, including hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA). googleapis.comgoogleapis.com

Stage 2: Esterification

The resulting 2-fluoroacrylic acid can then be esterified with 2,2,2-trifluoroethanol to yield the final product.

Reaction Scheme for the Esterification

This reaction is typically catalyzed by a strong acid.

Below is a table summarizing the reagents that can be used in this synthetic approach.

Step Reactant Reagent/Catalyst Product
Oxidation2-FluoroacrylaldehydeHydrogen Peroxide or m-CPBA2-Fluoroacrylic Acid
Esterification2-Fluoroacrylic Acid, 2,2,2-TrifluoroethanolConcentrated Sulfuric AcidThis compound

Emerging Synthetic Routes and Catalytic Approaches

An alternative and emerging route for the synthesis of 2-fluoroacrylic esters is the dehydrobromination of 2-bromo-2-fluoropropionic esters. google.com This method avoids the direct handling of potentially hazardous reagents like formaldehyde, which is used in some traditional methods for producing 2-fluoroacrylates. googleapis.com This process is notable for not requiring extremely low temperatures, a significant advantage for industrial-scale production. google.com

This synthetic pathway involves two main steps: the bromination of a 2-fluoropropionic ester followed by a base-catalyzed dehydrobromination.

Step 1: Bromination of 2-Fluoropropionic Ester

The synthesis begins with a 2-fluoropropionic ester, in this case, 2,2,2-trifluoroethyl-2-fluoropropionate. This starting material is then brominated. googleapis.com

Reaction Scheme for Bromination

A common brominating agent for this reaction is N-bromosuccinimide (NBS), and a typical radical initiator is 2,2'-azobisisobutyronitrile (AIBN). googleapis.com

Step 2: Dehydrobromination

The resulting 2,2,2-trifluoroethyl-2-bromo-2-fluoropropionate undergoes dehydrobromination in the presence of a base to yield the desired this compound. google.com

Reaction Scheme for Dehydrobromination

A variety of bases can be used, with a combination of a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a stoichiometric amount of a less expensive base like an alkali metal carbonate being an effective option. google.com

The following table details the key components of this emerging synthetic route.

Step Starting Material Key Reagents Intermediate/Product Key Findings
Bromination2,2,2-Trifluoroethyl-2-fluoropropionateN-bromosuccinimide (NBS), 2,2'-azobisisobutyronitrile (AIBN)2,2,2-Trifluoroethyl-2-bromo-2-fluoropropionateThis step introduces the bromine atom necessary for the subsequent elimination reaction. googleapis.com
Dehydrobromination2,2,2-Trifluoroethyl-2-bromo-2-fluoropropionate1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic), Alkali Metal Carbonate (stoichiometric)This compoundThis catalytic approach provides an efficient and cost-effective method for producing the final monomer without the need for very low temperatures. google.com

Polymerization Kinetics and Reaction Mechanisms of 2,2,2 Trifluoroethyl 2 Fluoroacrylate

Free Radical Polymerization of 2,2,2-Trifluoroethyl-2-fluoroacrylate

Free radical polymerization is a fundamental method for synthesizing polymers, proceeding via initiation, propagation, and termination steps. fujifilm.com The polymerization of this compound through this mechanism allows for the production of poly(fluoroacrylate)s.

Initiation Mechanisms with Peroxide-Based Radical Initiators

The initiation of radical polymerization involves the generation of free radicals from an initiator molecule. Peroxides are common thermal initiators that decompose upon heating to form active radicals. For the polymerization of this compound (FATRIFE), peroxide-based initiators have been effectively employed.

Specifically, tert-butyl peroxypivalate (TBPPi) has been used to initiate the radical polymerization of FATRIFE. dundee.ac.uk The process is typically conducted at temperatures around 56 °C in a suitable solvent like acetonitrile (B52724). dundee.ac.uk The initiation involves the thermal decomposition of TBPPi to generate radicals, which then attack the double bond of the FATRIFE monomer, initiating the polymer chain growth. rsc.org Studies involving the copolymerization of FATRIFE with 2-(trifluoromethyl)acrylic acid (MAF) have demonstrated that initiation with TBPPi leads to fair to good monomer conversions, ranging from 32% to 87%, depending on the reaction conditions. rsc.org

Further research has shown that the nature of the initiating radical can influence the regioselectivity of the attack on the monomer. For instance, a highly branched perfluorinated radical that releases a trifluoromethyl radical (•CF₃) was found to regioselectively attack the CH₂ group of the FATRIFE monomer. rsc.orgresearchgate.net

Kinetic Studies on Propagation and Termination Rate Constants

The kinetics of free radical polymerization are described by the rate constants for propagation (kₚ) and termination (kₜ). These constants are critical as they determine the polymerization rate, the molecular weight, and the molecular weight distribution of the resulting polymer.

Influence of Reaction Conditions on Polymerization Efficiency

The efficiency of the free radical polymerization of this compound is sensitive to various reaction conditions, including temperature, initiator concentration, solvent, and monomer concentration.

In copolymerization studies of FATRIFE with 2-(trifluoromethyl)acrylic acid (MAF), the comonomer feed ratio significantly impacted the conversion efficiency. rsc.org The reactions, initiated by tert-butyl peroxypivalate at 56 °C, yielded conversions between 32% and 87%. rsc.org The choice of solvent is also critical; acetonitrile has been noted as a suitable solvent that induces few transfer reactions in the polymerization of FATRIFE. dundee.ac.uk The temperature directly affects the decomposition rate of the peroxide initiator and the propagation and termination rates. For instance, the reactivity ratios for the copolymerization of FATRIFE and MAF were determined at 56 °C to be rFATRIFE = 1.65 ± 0.07 and rMAF = 0, indicating the formation of statistical copolymers under these conditions. rsc.org

Controlled/Living Radical Polymerization (RDRP) of this compound

Reversible-deactivation radical polymerization (RDRP) techniques offer superior control over polymer architecture, molecular weight, and dispersity compared to conventional free radical methods. wikipedia.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile RDRP method that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization through a reversible chain-transfer process. wikipedia.org This technique is compatible with a wide range of monomers, including FATRIFE, and allows for the synthesis of well-defined polymers. wikipedia.orgrsc.org The key to a successful RAFT polymerization is the selection of an appropriate CTA for the specific monomer and reaction conditions.

The RAFT polymerization of FATRIFE has been successfully carried out under both thermal conditions and photoirradiation. rsc.orgresearchgate.net This controlled process leads to a linear increase of molar masses with monomer conversion and produces polymers with low dispersities (Đ < 1.10). rsc.orgresearchgate.net

Comparative Analysis of Chain Transfer Agents (CTAs) in RAFT Systems

The choice of the Chain Transfer Agent (CTA) is crucial for achieving good control over the RAFT polymerization of this compound (FATRIFE). Research has been conducted to compare the performance of different CTAs under thermal conditions. rsc.org

A study investigated four distinct CTAs for the thermal RAFT polymerization of FATRIFE:

CTA1: 3,5-dimethyl-1H-pyrazole-1-carbodithioate

CTA2: 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid

CTA3: Dibenzyl trithiocarbonate (B1256668)

CTA4: Ethyl 2-(phenylcarbonothioylthio) propionate (B1217596)

Among these, CTA2 demonstrated superior performance, providing good control over the polymerization and resulting in polymers with relatively low dispersities (Đ < 1.10) and an apparent molar mass (Mₙ,SEC) of approximately 37.8 kg mol⁻¹. rsc.orgresearchgate.net The polymerization exhibited pseudo-first-order kinetics, and a linear evolution of molar masses with monomer conversion was observed, which are characteristic features of a controlled polymerization process. rsc.org

The effectiveness of CTA2 was further highlighted in photo-RAFT polymerization experiments. Using CTA2 and white LED lamp irradiation at room temperature, a controlled polymerization was achieved without the need for exogenous radical sources or catalysts. rsc.org This photo-mediated approach also yielded polymers with a linear increase in molar mass (up to 25.3 kg mol⁻¹) and low dispersities (Đ < 1.10). rsc.orgresearchgate.net

Table 1: Comparison of Chain Transfer Agents (CTAs) for Thermal RAFT Polymerization of this compound

CTAChemical NameControl over PolymerizationResulting Dispersity (Đ)Observed Molar Mass (Mₙ,SEC)Kinetic Profile
CTA13,5-dimethyl-1H-pyrazole-1-carbodithioateLess effectiveHigher than 1.10Not specifiedNot specified
CTA24-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acidGood control< 1.10~37.8 kg mol⁻¹Pseudo-first-order
CTA3Dibenzyl trithiocarbonateLess effectiveHigher than 1.10Not specifiedNot specified
CTA4Ethyl 2-(phenylcarbonothioylthio) propionateLess effectiveHigher than 1.10Not specifiedNot specified
Investigations into Thermal and Photo-Initiated RAFT Polymerization

The Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of this compound (FATRIFE) has been systematically investigated under both thermal and photo-initiated conditions. rsc.org

Under thermal conditions, the effectiveness of four distinct chain transfer agents (CTAs) was evaluated. rsc.org The study demonstrated that the choice of CTA is critical for achieving controlled polymerization. The CTAs investigated were:

CTA 1: 3,5-dimethyl-1H-pyrazole-1-carbodithioate

CTA 2: 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid

CTA 3: Dibenzyl trithiocarbonate

CTA 4: Ethyl 2-(phenylcarbonothioylthio) propionate

Research findings indicated that CTA 2 provided the best control over the polymerization, yielding polymers with low dispersity (Đ < 1.10) and an apparent molar mass (Mn,SEC) of approximately 37.8 kg/mol . rsc.org In contrast, CTA 1 and CTA 3 resulted in poor or limited control, while CTA 4 did not facilitate any polymerization. rsc.org The successful polymerizations using CTA 2 exhibited pseudo-first-order kinetics and a linear evolution of molar masses with monomer conversion, which are hallmarks of a controlled polymerization process. rsc.org

Further exploration into photo-initiated RAFT (photo-RAFT) polymerization of FATRIFE was conducted using CTA 2 and irradiation from white LED lamps. rsc.org Notably, this method achieved controlled polymerization at room temperature without the need for any exogenous radical sources or catalysts. This photo-initiated approach successfully produced polymers with molar masses up to 25.3 kg/mol and maintained low dispersities (Đ < 1.10). rsc.org

Table 1: Performance of Chain Transfer Agents in Thermal RAFT Polymerization of FATRIFE

Chain Transfer Agent (CTA)Controlling AgentResulting Dispersity (Đ)Polymerization Control
CTA 1 (3,5-dimethyl-1H-pyrazole-1-carbodithioate)Cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioateHighPoor
CTA 2 (4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid)4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid&lt; 1.10Good
CTA 3 (Dibenzyl trithiocarbonate)DibenzyltrithiocarbonateModerateHardly controlled
CTA 4 (Ethyl 2-(phenylcarbonothioylthio) propionate)Ethyl 2-(phenylcarbonothioylthio) propionateN/ANo polymerization
Temporal Control Strategies through Light Irradiation in Photo-RAFT

A key advantage of the photo-RAFT polymerization of this compound is the ability to exert precise temporal control over the reaction. rsc.org This control is achieved by simply switching the light source on and off.

Experiments have demonstrated that the polymerization process commences upon light irradiation and effectively halts when the light is turned off. rsc.org This "on/off" capability allows for the polymerization to be paused and restarted on demand, without significant loss of "living" chain ends. This high degree of external regulation is a significant feature of controlled radical polymerization, enabling the synthesis of complex polymer architectures with precision. rsc.org

Macro-CTA Synthesis and Chain Extension Applications

The "living" nature of the RAFT polymerization of FATRIFE allows for the synthesis of well-defined polymers that can act as macromolecular chain transfer agents (macro-CTAs). These macro-CTAs retain their terminal RAFT agent functionality and can be used to initiate the polymerization of a second monomer, leading to the formation of block copolymers.

Specifically, poly(FATRIFE) macro-CTAs synthesized via photo-RAFT have been successfully used for chain extension. rsc.org These macro-CTAs were chain-extended with other fluorinated monomers, including 1,1,1,3,3,3-hexafluoropropan-2-yl 2-fluoroacrylate and tert-butyl-2-trifluoromethacrylate, to create novel block copolymers. rsc.org This demonstrates the utility of RAFT polymerization in creating advanced polymeric materials based on this compound. rsc.org

Atom Transfer Radical Polymerization (ATRP)

A review of the scientific literature did not yield specific studies on the homopolymerization of this compound via Atom Transfer Radical Polymerization (ATRP). While ATRP is a robust and widely used controlled radical polymerization technique for various monomers, including other fluorinated acrylates and methacrylates, its specific application to the homopolymerization of FATRIFE is not extensively documented. researchgate.netcmu.edu

Nitroxide-Mediated Polymerization (NMP)

Anionic Polymerization of this compound

Information regarding the anionic homopolymerization of this compound is not extensively covered in the available scientific literature. While anionic polymerization is a powerful technique for certain classes of monomers, particularly electron-deficient ones, its specific application to FATRIFE has not been widely reported. uliege.becmu.edu

Mitigation of Undesired Side Reactions in Anionic Polymerization

Anionic polymerization of acrylate (B77674) monomers, including fluorinated variants like this compound, is susceptible to side reactions that can affect the polymer structure, molecular weight, and dispersity. The primary side reaction involves the nucleophilic attack of the propagating carbanion on the carbonyl group of the ester moiety within the same chain ("back-biting") or on another monomer or polymer unit. This can lead to the formation of inactive species and terminate the polymerization. rsc.org

For related fluorinated acrylates, studies have shown that the extent of these side reactions is highly dependent on the reaction conditions, particularly the temperature. rsc.org At temperatures around -65°C, a significant portion of the initiator can be consumed by attacking the carbonyl group. However, by lowering the reaction temperature to -78°C, these side reactions can be effectively suppressed, allowing the initiation and propagation to proceed cleanly. rsc.org

The choice of initiator and solvent system is also crucial for mitigating side reactions. Bulky or less nucleophilic initiators can exhibit greater selectivity for the desired 1,4-addition (Michael addition) over the undesired carbonyl attack. Similarly, the use of non-polar solvents can modulate the reactivity of the propagating ion pair, further minimizing side reactions. The addition of certain ligands or salts can also stabilize the active center and prevent termination reactions.

Table 1: General Strategies for Mitigating Side Reactions in Anionic Polymerization of Acrylates

Strategy Mechanism of Action Target Side Reaction(s)
Low Temperature (-78°C) Reduces the rate of side reactions, which often have higher activation energies than propagation. Carbonyl attack, Back-biting
Sterically Hindered Initiators Increases steric hindrance around the nucleophile, favoring attack at the less hindered β-carbon of the double bond. Carbonyl attack
Addition of Lewis Acids/Salts (e.g., LiCl) Coordinates with the propagating enolate, reducing its nucleophilicity and stabilizing the active center. Termination, Back-biting

| Use of Non-Polar Solvents | Promotes the formation of aggregated or less reactive ion pairs. | Carbonyl attack, Termination |

Theoretical and Computational Investigations of Polymerization Processes

Theoretical and computational chemistry provide powerful tools for understanding the intricate details of polymerization reactions at a molecular level. These methods allow for the investigation of reaction pathways, transition states, and kinetic parameters that can be difficult to measure experimentally.

Density Functional Theory (DFT) Studies on Propagation Kinetics

Density Functional Theory (DFT) has been successfully employed to investigate the propagation kinetics of free-radical polymerization for α-substituted acrylates, which serve as excellent models for this compound. Specifically, studies on Ethyl α-fluoroacrylate (EFA) offer significant insights due to its structural similarity.

Quantum chemical calculations have been used to determine the activation energies and rate constants for the propagation step. Various DFT functionals, including BMK, BB1K, MPW1B95, MPW1K, and MPWB1K, have been benchmarked against experimental data. Among these, the MPWB1K functional, combined with a high-level basis set like 6-311+G(3df,2p), has been shown to provide the best qualitative and quantitative agreement with experimental propagation kinetics for a range of acrylate monomers. ethernet.edu.et

These computational studies model the addition of a growing polymer radical to a monomer molecule, calculating the energy barrier of the transition state. The results for EFA indicate that the presence of the α-fluorine atom significantly influences the electronic structure of the monomer and the radical, thereby affecting the propagation rate constant compared to non-fluorinated acrylates.

Table 2: Calculated Propagation Kinetic Parameters for Ethyl α-fluoroacrylate (EFA) using DFT Data is representative of DFT studies on structurally similar monomers.

Computational Method Activation Energy (kJ/mol) Pre-exponential Factor (L mol⁻¹ s⁻¹) Calculated kₚ at 298 K (L mol⁻¹ s⁻¹)
MPWB1K/6-311+G(3df,2p) 24.5 1.5 x 10⁶ ~1,800

Computational Modeling of Chain Length Effects and Polymer Tacticity

Computational models are also instrumental in exploring how the length of the propagating polymer chain influences reaction kinetics and in predicting the stereochemistry (tacticity) of the final polymer.

Copolymerization Strategies and Advanced Polymer Architectures Involving 2,2,2 Trifluoroethyl 2 Fluoroacrylate

Radical Copolymerization with Other Fluoroacrylate Monomers

The copolymerization of FATRIFE with other fluoroacrylate monomers allows for the fine-tuning of properties such as wettability, adhesion, and thermal stability.

Copolymerization with 2-(Trifluoromethyl)acrylic Acid (MAF)

The radical copolymerization of 2,2,2-Trifluoroethyl-2-fluoroacrylate (FATRIFE) with 2-(Trifluoromethyl)acrylic Acid (MAF) has been successfully employed to synthesize poly(fluoroacrylate)s with tunable wettability and enhanced adhesion, making them suitable for functional coating applications. rsc.org These copolymerizations are typically initiated with tert-butyl peroxypivalate and conducted at 56 °C. rsc.org

A series of poly(FATRIFE-co-MAF) copolymers have been produced with varying comonomer feed ratios, achieving fair to good conversions ranging from 32% to 87%, depending on the initial MAF content. rsc.org A key finding is that MAF does not undergo radical homopolymerization; therefore, its incorporation into the copolymer is limited to less than 50 mol%, even when the initial feed content of MAF is higher than 50%. rsc.org

The reactivity ratios for this monomer pair were determined to be rFATRIFE = 1.65 ± 0.07 and rMAF = 0 (at 56 °C). rsc.org The value of rFATRIFE being significantly greater than zero while rMAF is zero indicates the formation of statistical copolymers where MAF units are distributed among FATRIFE units, but no consecutive MAF units are present. rsc.org

The resulting copolymers exhibit a range of glass transition temperatures (Tg), which increase as the content of MAF in the copolymer increases. rsc.org Conversely, the thermal stability, measured as the temperature for 10% weight loss (Td10%), improves with a higher FATRIFE content, reaching up to 348 °C for a copolymer containing 93 mol% FATRIFE. rsc.org Furthermore, a higher incorporation of MAF leads to improved adhesion on metal substrates and increased hydrophilicity, with the water contact angle decreasing from 107° for a PFATRIFE homopolymer to 81° for a copolymer with 42 mol% MAF. rsc.org

Radical Copolymerization of FATRIFE and MAF

ParameterValueReference
Initiatortert-butyl peroxypivalate rsc.org
Temperature56 °C rsc.org
Conversion Range32–87% rsc.org
Reactivity Ratio (rFATRIFE)1.65 ± 0.07 rsc.org
Reactivity Ratio (rMAF)0 rsc.org
Max. Thermal Stability (Td10%)348 °C (at 93% FATRIFE) rsc.org

Copolymerization with Tert-Butyl α-Trifluoromethylacrylate

The radical copolymerization of this compound (FATRIFE) with tert-Butyl α-Trifluoromethylacrylate (MAF-TBE) has been investigated. dntb.gov.ua The process, initiated by tert-butyl 2,2-dimethylperoxypropanoate in an acetonitrile (B52724) solution, yields a series of poly(FATRIFE-co-MAF-TBE) copolymers. dntb.gov.ua

Analysis using 19F NMR shows that the composition of MAF-TBE in the resulting copolymers ranges from 12 to 44 mol %. dntb.gov.ua A significant characteristic of this copolymerization is that MAF-TBE does not undergo radical homopolymerization, which inherently limits its incorporation into the copolymer chain to less than 50 mol %. dntb.gov.ua

Copolymerization with Non-Fluorinated Monomers

No specific research findings on the radical copolymerization of this compound with non-fluorinated monomers were identified in the available search results.

Reactivity Ratios (Q, e values) Determination and Significance

No specific data for the Alfrey-Price Q (reactivity) and e (polarity) parameters for this compound were found in the conducted searches.

Synthesis of Block and Gradient Copolymers

Controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enable the synthesis of more complex and well-defined polymer architectures like block copolymers.

Block Copolymers

The synthesis of block copolymers containing FATRIFE has been successfully demonstrated using photo-induced RAFT polymerization. rsc.org This method allows for excellent control over the polymerization process. A poly(FATRIFE) macro-chain transfer agent (macroCTA) can be synthesized first under photoirradiation in the absence of exogenous radical sources or catalysts at room temperature. rsc.org This process yields well-defined polymers with a linear increase of molar masses (up to 25.3 kg mol−1) with monomer conversion and low dispersities (Đ < 1.10). rsc.org

This poly(FATRIFE) macroCTA is then used to initiate the polymerization of a second monomer in a subsequent step, a technique known as chain extension. This has been successfully applied to create block copolymers by extending the poly(FATRIFE) chain with other fluorinated monomers, including 1,1,1,3,3,3-Hexafluoropropan-2-yl 2-fluoroacrylate and tert-butyl-2-trifluoromethacrylate . rsc.org This strategy opens the door to creating advanced materials where the distinct properties of each block can be combined.

Gradient Copolymers

No specific information regarding the synthesis of gradient copolymers involving this compound was found in the performed searches.

Control over Copolymer Composition and Monomer Sequence Distribution

The ability to precisely control the composition and monomer sequence in copolymers of this compound (FATRIFE) is fundamental to tailoring the macroscopic properties of the resulting materials. This control is primarily exerted through the choice of polymerization technique and the careful manipulation of reaction parameters, which are guided by the reactivity ratios of the comonomers.

In conventional free-radical copolymerization, the relative reactivities of FATRIFE (M1) and a given comonomer (M2) dictate their rate of incorporation into the growing polymer chain. These reactivities are quantified by monomer reactivity ratios, r₁ (k₁₁/k₁₂) and r₂ (k₂₂/k₂₁), where k is the rate constant for propagation. fiveable.me A notable example is the copolymerization of FATRIFE with 2-(trifluoromethyl)acrylic acid (MAF). rsc.org For this monomer pair, the reactivity ratios were determined to be rFATRIFE = 1.65 ± 0.07 and rMAF = 0 at 56 °C. rsc.orgresearchgate.net

The value of rFATRIFE > 1 indicates that a growing polymer chain ending in a FATRIFE radical prefers to add another FATRIFE monomer rather than a MAF monomer. Conversely, rMAF = 0 signifies that a chain ending in a MAF radical cannot add another MAF monomer; it must add a FATRIFE monomer. researchgate.net This inability of MAF to homopolymerize under these conditions leads to the formation of statistical copolymers that are inherently enriched in FATRIFE, even when the initial monomer feed contains a high proportion of MAF. rsc.orgresearchgate.net The relationship between the monomer feed composition and the resulting copolymer composition is a direct consequence of these reactivity ratios.

Initial Molar Feed Ratio ([FATRIFE]₀/[MAF]₀)Molar Fraction of FATRIFE in Feed (f_FATRIFE)Molar Fraction of FATRIFE in Copolymer (F_FATRIFE)Conversion (%)
90/100.900.9387
70/300.700.7875
50/500.500.6562
30/700.300.5841
20/800.200.5432

Data adapted from studies on the radical copolymerization of FATRIFE and MAF. rsc.org

To achieve more sophisticated polymer architectures and finer control over the monomer sequence, advanced polymerization methods are employed. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a form of reversible deactivation radical polymerization (RDRP), has been successfully applied to FATRIFE. rsc.orgrsc.org This technique allows for the synthesis of polymers with predetermined molecular weights and very low dispersity (Đ < 1.10). rsc.org The controlled nature of RAFT polymerization enables the creation of well-defined block copolymers, where long sequences of FATRIFE units can be strategically linked with blocks of other monomers. rsc.orgrsc.org This level of control is crucial for designing advanced materials such as amphiphilic block copolymers for specialized applications. mdpi.com Furthermore, photo-initiated RAFT polymerization of FATRIFE provides temporal control over the reaction, allowing the polymerization to be started and stopped by switching a light source on and off. rsc.org

Microstructural Characterization of Copolymers (e.g., via ¹⁹F NMR Spectroscopy)

The detailed analysis of the microstructure of copolymers containing this compound is critical for understanding the relationship between polymer structure and its properties. Among various analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and sensitive tool for this purpose. researchgate.net The fluorine nucleus (¹⁹F) possesses a high gyromagnetic ratio and 100% natural abundance, which results in strong NMR signals and high receptivity.

The chemical shift of a fluorine nucleus in a ¹⁹F NMR spectrum is highly sensitive to its local electronic environment. This sensitivity allows for the differentiation of fluorine atoms in different parts of the copolymer. For instance, in copolymers of FATRIFE and 2-(trifluoromethyl)acrylic acid (MAF), the trifluoromethyl (-CF₃) group of the FATRIFE unit and the trifluoromethyl group of the MAF unit exhibit distinct signals in the ¹⁹F NMR spectrum. rsc.org By integrating the areas of these respective peaks, the precise molar composition of the final copolymer can be accurately determined. researchgate.net

Beyond simple composition analysis, ¹⁹F NMR provides deeper insights into the monomer sequence distribution (e.g., dyads and triads) and stereochemistry (tacticity) of the polymer chain. The chemical shift of the fluorine atom on the polymer backbone (α-F) and those in the trifluoroethyl side chain (-OCH₂CF₃) of a FATRIFE unit can be influenced by the nature of the neighboring monomer units. This allows for the identification and quantification of different monomer sequences, such as FATRIFE-FATRIFE dyads versus FATRIFE-comonomer dyads. Such detailed microstructural information is invaluable for confirming the statistical, alternating, or blocky nature of a copolymer, which is dictated by the polymerization strategy used. researchgate.net

Fluorine EnvironmentTypical ¹⁹F NMR Chemical Shift Range (ppm)Structural Information Provided
-OCH₂CF₃ (in FATRIFE side chain)-72 to -75Quantification of FATRIFE units, confirmation of side-chain integrity.
α-F (on FATRIFE backbone)-115 to -130Sensitive to neighboring monomer units (sequence analysis) and stereochemistry (tacticity).
-CF₃ (in comonomer, e.g., MAF)-65 to -68Quantification of comonomer units.
Terminal group fragmentsVaries widelyInformation on initiation and termination mechanisms.

Note: The chemical shift ranges are illustrative and can vary depending on the specific copolymer structure, solvent, and NMR instrument parameters.

Advanced Material Applications Derived from Poly 2,2,2 Trifluoroethyl 2 Fluoroacrylate and Its Copolymers

Functional Coatings and Surface Modification Technologies

The incorporation of 2,2,2-trifluoroethyl-2-fluoroacrylate into polymer chains imparts desirable surface properties, making its polymers and copolymers excellent candidates for functional coatings and surface modification.

Tailoring Surface Wettability and Adhesion Properties

The surface properties of materials, such as wettability and adhesion, can be precisely controlled through the copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE). A notable example is the radical copolymerization of FATRIFE with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer. myskinrecipes.comrsc.org This process yields a series of poly(FATRIFE-co-MAF) copolymers with varying molar compositions. myskinrecipes.comrsc.org

The inclusion of the MAF comonomer, which does not undergo homopolymerization under these radical conditions, allows for the creation of statistical copolymers. rsc.org Research has shown that a higher content of MAF in the copolymer leads to enhanced adhesion to metal substrates. researchgate.net This is a critical attribute for the development of durable and effective functional coatings.

The composition of these copolymers also influences their thermal properties. For instance, the glass transition temperature (Tg) of poly(FATRIFE-co-MAF) copolymers increases with a higher proportion of MAF units. myskinrecipes.comresearchgate.net Conversely, the thermal stability of the copolymer, as indicated by the temperature for 10% weight loss (Td10%), increases with a higher FATRIFE content. researchgate.net

Development of Hydrophobic and Hydrophilic Functional Surfaces

The wettability of a surface, its degree of hydrophobicity (water-repellency) or hydrophilicity (water-attraction), is a key factor in many applications. The homopolymer of this compound exhibits hydrophobic characteristics. However, by copolymerizing it with monomers like 2-(trifluoromethyl)acrylic acid (MAF), the surface can be rendered more hydrophilic.

The change in wettability is quantifiable through water contact angle measurements. A higher water contact angle indicates greater hydrophobicity. For a reference PFATRIFE homopolymer, the water contact angle is 107°. researchgate.net As the molar percentage of MAF in the poly(FATRIFE-co-MAF) copolymer increases, the water contact angle decreases, signifying a shift towards improved hydrophilicity. researchgate.net For example, a copolymer containing 42 mol% of MAF exhibits a water contact angle of 81°. researchgate.net This ability to tune the surface properties from hydrophobic to more hydrophilic allows for the creation of coatings tailored to specific environmental interactions.

Table 1: Effect of Copolymer Composition on Water Contact Angle

Copolymer Composition (FATRIFE mol%) Copolymer Composition (MAF mol%) Water Contact Angle (°)
100% 0% 107
58% 42% 81

Optical Materials and Applications in Photonics and Optical Waveguides

Fluorinated polymers, including poly(this compound), are of significant interest in the field of optics and photonics due to their characteristically low refractive indices. polysciences.com This property is crucial for the development of optical waveguides, which are fundamental components in optical integrated circuits and photonic structures.

An optical waveguide typically consists of a core material with a higher refractive index and a surrounding cladding material with a lower refractive index. mdpi.com This difference in refractive indices allows for the confinement and propagation of light within the core. Poly(this compound) and related fluorinated polymers are excellent candidates for the cladding layer in optical waveguides. The low refractive index of poly(trifluoroethyl acrylate) is reported to be approximately 1.4070. scipoly.com This value provides a sufficient refractive index contrast with common core materials, enabling efficient light guiding.

The use of UV-curable fluorinated acrylates allows for the fabrication of passive channel waveguides with low optical propagation losses, particularly at telecommunication wavelengths. mdpi.comresearchgate.net The transparency of these materials in the visible and near-infrared spectrum is another key advantage for their application in photonics.

Biomedical Materials Research Focusing on Material Interactions

In the realm of biomedical materials, the surface properties of an implanted or tissue-contacting device are of paramount importance as they dictate the biological response. Fluorinated polymers are explored in this area for their potential to create biocompatible surfaces that can modulate interactions with biological systems.

Surface Energy Considerations for Interfacial Phenomena

Polymeric Interactions with Biological Systems and Biomolecules

The interaction of a material with biological entities like proteins is a critical factor in its biocompatibility. The initial event upon implantation of a biomaterial is often the adsorption of proteins from the surrounding biological fluids. researchgate.netinformaticsjournals.co.in This adsorbed protein layer can then influence subsequent cellular responses.

Hydrophobic surfaces have been observed to adsorb a greater amount of protein compared to hydrophilic surfaces. researchgate.netinformaticsjournals.co.in However, the nature and conformation of the adsorbed proteins can be more critical than the quantity. The low surface energy and hydrophobicity of fluorinated polymer surfaces can be leveraged to control these interactions. For the related compound, poly(2,2,2-trifluoroethyl methacrylate), it has been noted to be a material for biocompatible coatings that can minimize protein adsorption and bacterial adhesion. myskinrecipes.com The strategic use of fluorinated functional groups on a surface can significantly alter the adhesion of various biomolecules. nih.gov This modulation of biomolecular interactions is a key area of research for developing advanced medical devices with improved performance and longevity.

High-Performance Elastomers and Composite Materials

Fluorinated polymers are renowned for their use in specialty coatings and high-performance materials due to their low surface tension, resistance to environmental degradation, and non-adhesive properties. researchgate.net While direct research focusing exclusively on poly(this compound) for elastomer applications is not extensively documented in public literature, the broader class of fluorinated acrylic copolymers shows significant promise in this area. The incorporation of fluoroacrylate monomers into polymer chains is a known strategy to enhance critical properties like tensile strength and modulus, which are vital for high-performance elastomers and composites. researchgate.net

Copolymerization of fluorinated acrylates with other monomers, such as methyl methacrylate (B99206) and butyl acrylate (B77674), allows for the tailoring of material properties. researchgate.netresearchgate.net For instance, increasing the concentration of the fluorinated monomer can lead to lower wettability and higher oxygen permeability. researchgate.net In composite materials, fluorinated acrylics can be used to create robust coatings that protect against weathering and corrosion. youtube.comresearchgate.net The low surface energy imparted by the fluorinated side chains is particularly beneficial in creating materials with anti-fouling and self-cleaning properties, essential for applications in harsh environments. researchgate.net Copolymers based on 2,2,2-trifluoroethyl methacrylate (a closely related compound) have demonstrated excellent water-repellent capabilities and resistance to oxygen permeability, making them suitable for high-performance coatings and optical fibers. researchgate.net

Polymeric Electrolytes for Next-Generation Energy Storage Devices

The development of safer and more efficient energy storage systems is a critical area of modern research. Poly(this compound) and related fluorinated polyacrylates are emerging as key components in the formulation of advanced polymeric electrolytes for lithium-ion and sodium-ion batteries. rsc.orgrsc.org These gel polymer electrolytes (GPEs) offer a promising alternative to traditional liquid electrolytes, which often suffer from issues of leakage and flammability.

The inclusion of fluorine-rich groups in the polymer matrix of an electrolyte offers several distinct advantages. It can widen the electrochemical stability window, enhance ionic conductivity, and improve the interface stability with lithium metal anodes. rsc.orgresearchgate.net Fluorinated acrylate-based GPEs have been shown to promote the uniform deposition of lithium ions, thereby inhibiting the formation of dendrites—a major cause of battery failure and safety concerns. rsc.org

Research has demonstrated that GPEs formulated through the in-situ polymerization of fluorinated acrylates exhibit high ionic conductivity and robustness. rsc.orgrsc.org These electrolytes facilitate the formation of stable, inorganic-rich solid electrolyte interphases (SEI), which are crucial for long-term cycling stability and high performance. rsc.org The electron-withdrawing nature of the C-F bonds contributes to a higher electrochemical stability window, making these electrolytes compatible with high-voltage cathodes. acs.org

Performance Metrics of Fluorinated Acrylate-Based Polymer Electrolytes
Polymer SystemIonic Conductivity (S cm⁻¹) at Room Temp.Electrochemical Stability Window (V vs. Li/Li⁺)Li⁺ Transference Number (tₗᵢ₊)Key Findings
Fluorine-modified acrylate-based GPEN/A (stable cycling demonstrated)> 4.5 VHighEnables stable cycling of Li symmetric cells for 2400 hours and 91% capacity retention in NCM811 cells after 260 cycles. rsc.orgresearchgate.net
P(HFBA-co-MEA)/LiTFSI4.83 x 10⁻⁵4.9 V0.36Electron-absorbing -C-F groups enhance electrochemical window and lithium dissociation. researchgate.netacs.org
MFE (based on 2,2,2-trifluoroethyl methacrylate)5.1 x 10⁻⁴4.3 V (stable cycling)0.57Engineered hydrogen bond networks regulate Li⁺ solvation, enabling stable cycling for over 4000 hours in symmetric cells. mdpi.com
PVDF/Lignocellulose-based GPE1.44 x 10⁻³HighN/AComposite membrane shows high electrolyte uptake and excellent thermal stability, enabling stable cycling for 300 cycles. rsc.org

Development of Sustainable F-Surfactant Alternatives

Traditional fluorosurfactants, particularly those based on long-chain perfluoroalkyl substances (PFAS) like PFOA and PFOS, are facing intense scrutiny due to their environmental persistence and potential health risks. plasticsengineering.orgnih.gov This has created an urgent need for safer, more sustainable alternatives that can still provide the extremely low surface tension required in many industrial applications. plasticsengineering.org Polymers and copolymers derived from fluorinated acrylates, such as this compound, represent a promising avenue for developing these next-generation surfactants.

The key to a surfactant's efficacy is its ability to lower the surface tension of a liquid. The presence of fluorine atoms in the polymer side chains gives poly(this compound) an inherently low surface energy. youtube.comsigmaaldrich.compolysciences.com This characteristic is fundamental to the performance of fluorosurfactants. By designing polymers with controlled architectures, it is possible to create materials that act as effective surfactants without the bioaccumulation and toxicity concerns associated with legacy PFAS compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for preparing 2,2,2-Trifluoroethyl-2-fluoroacrylate in laboratory settings?

  • Methodological Answer : The compound can be synthesized via esterification of 2-fluoroacrylic acid with 2,2,2-trifluoroethanol under acid-catalyzed conditions (e.g., sulfuric acid or p-toluenesulfonic acid). Key considerations include maintaining anhydrous conditions to avoid hydrolysis and controlling reaction temperatures (typically 60–80°C) to optimize yield . Purification often involves fractional distillation or column chromatography to isolate the product from unreacted starting materials or byproducts. Comparative studies with ethyl 2-fluoroacrylate suggest that fluorinated alcohols like trifluoroethanol may require longer reaction times due to reduced nucleophilicity .

Q. How can spectroscopic techniques be employed to characterize this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is critical for identifying fluorine environments, with distinct peaks for the trifluoroethyl (-CF3_3) and α-fluoroacrylate groups. 1H^{1}\text{H} NMR resolves vinyl protons (δ 5.8–6.5 ppm) and trifluoroethyl methylene protons (δ 4.5–4.8 ppm) .
  • IR : Stretching vibrations for C=O (1720–1740 cm1^{-1}), C-F (1100–1250 cm1^{-1}), and C=C (1630–1650 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (154.0872 g/mol) and fragmentation patterns, such as loss of trifluoroethoxy or acrylate moieties .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Conduct reactions in a fume hood due to potential volatility and inhalation hazards.
  • Store at 2–8°C in inert atmospheres to prevent polymerization.
  • Waste disposal must follow fluorinated compound guidelines, as improper handling risks environmental contamination .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethyl group influence the reactivity of 2-fluoroacrylate in polymerization reactions?

  • Methodological Answer : The -CF3_3 group enhances electrophilicity of the acrylate double bond, promoting radical or anionic polymerization. Kinetic studies using DSC or NMR-monitored reactions can quantify propagation rates. Comparative analysis with non-fluorinated analogs (e.g., ethyl acrylate) reveals reduced steric hindrance but increased polarity, affecting polymer glass transition temperatures (TgT_g) .

Q. What computational strategies are effective in predicting the regioselectivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict endo/exo selectivity. Solvent effects (e.g., dielectric constant of acetonitrile) are incorporated via PCM models. X-ray crystallography data (e.g., from related fluorinated esters) validate computational geometries .

Q. How can contradictions in spectroscopic data for fluorinated acrylates be resolved during structural elucidation?

  • Methodological Answer :

  • Case Study : Conflicting 19F^{19}\text{F} NMR shifts may arise from solvent polarity or concentration effects. Use deuterated solvents (CDCl3_3) and standardized concentrations.
  • Cross-Validation : Combine XRD (for solid-state conformation) with solution-state NMR to confirm dynamic vs. static structural features.
  • Reference Standards : Compare with databases like PubChem or NIST for validated spectral profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.